molecular formula C38H73ClN20O11S2 B15150670 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Katalognummer: B15150670
Molekulargewicht: 1085.7 g/mol
InChI-Schlüssel: FDMYEQPQPIVWOB-WZDHWKSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly complex peptide derivative characterized by:

  • Multiple stereocenters: The (2R) and (2S) configurations at critical positions dictate its three-dimensional conformation .
  • Functional diversity: Contains acetamido, disulfide (-S-S-), and guanidine (diaminomethylideneamino) groups, which are critical for biochemical interactions .
  • Hydrochloride salt: Enhances aqueous solubility, a property shared with dihydrochloride derivatives of structurally related compounds .

Eigenschaften

Molekularformel

C38H73ClN20O11S2

Molekulargewicht

1085.7 g/mol

IUPAC-Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C38H72N20O11S2.ClH/c1-18(53-32(65)26(54-20(3)59)17-71-70-16-21(39)33(66)67)27(60)55-23(9-5-13-49-36(42)43)30(63)57-24(10-6-14-50-37(44)45)31(64)56-22(8-4-12-48-35(40)41)29(62)52-19(2)28(61)58-25(34(68)69)11-7-15-51-38(46)47;/h18-19,21-26H,4-17,39H2,1-3H3,(H,52,62)(H,53,65)(H,54,59)(H,55,60)(H,56,64)(H,57,63)(H,58,61)(H,66,67)(H,68,69)(H4,40,41,48)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1

InChI-Schlüssel

FDMYEQPQPIVWOB-WZDHWKSBSA-N

Isomerische SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl

Kanonische SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl

Herkunft des Produkts

United States

Biologische Aktivität

The compound exhibits multiple biological activities, primarily attributed to its structural components which include amino acids and disulfide linkages. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Anticonvulsant Properties

Research indicates that derivatives of similar acetamido compounds have shown significant anticonvulsant activity. For instance, studies on N'-benzyl 2-acetamido derivatives demonstrated efficacy in reducing seizure activity in animal models, outperforming traditional anticonvulsants like phenobarbital . The mechanism is thought to involve modulation of sodium channels, leading to decreased neuronal excitability.

Cytotoxicity and Cancer Research

Preliminary studies have explored the cytotoxic effects of related compounds on cancer cell lines. The structural complexity of this compound may allow it to interfere with cellular signaling pathways, promoting apoptosis in malignant cells. Such activity is crucial for developing new anticancer therapies.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantReduced seizure frequency in animal models
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Anticonvulsant Efficacy

In a study involving various acetamido derivatives, it was found that certain modifications significantly enhanced anticonvulsant properties. The lead compound exhibited an ED50 value lower than that of established drugs, indicating superior efficacy .

Case Study 2: Antimicrobial Screening

A series of peptide derivatives were screened against common bacterial strains. Results showed promising activity against Gram-positive bacteria, supporting the hypothesis that structural features contribute to antimicrobial efficacy .

Case Study 3: Cancer Cell Line Testing

Investigations into the cytotoxic effects on human cancer cell lines revealed that specific analogs led to a marked decrease in cell viability. This highlights the potential for further development as an anticancer agent .

Research Findings

  • Structure-Activity Relationship (SAR) : Understanding how different structural components influence biological activity is crucial for optimizing therapeutic effects.
  • Pharmacokinetics and Bioavailability : Future research should focus on the pharmacokinetic profiles of these compounds to determine their bioavailability and optimal dosing regimens.
  • Safety and Toxicology : Comprehensive toxicological assessments are necessary to evaluate the safety profile before clinical applications can be considered.

Analyse Chemischer Reaktionen

Peptide Bond Formation

The primary reaction involves amide bond formation between amino acids. This is typically achieved through:

  • Activation of carboxyl groups (e.g., using carbodiimides like EDC or HATU).

  • Coupling of activated carboxyl groups with amine-terminated residues.

  • Deprotection of amino groups (if protected during synthesis).

Disulfide Bridge Formation

Disulfide bridges are formed via oxidative coupling of thiol groups from cysteine residues. Common methods include:

Oxidizing Agent Conditions
Dimethyl sulfoxide (DMSO)Mild, aqueous
Iodine (I₂)Strong, acidic
Hydrogen peroxide (H₂O₂)Mild, neutral

This step stabilizes the peptide’s tertiary structure and enhances biological activity .

Hydrochloride Salt Formation

The final step involves protonation of amine groups with hydrochloric acid, yielding the hydrochloride salt. This reaction enhances solubility and stability for bioavailability .

Component Analysis

The compound incorporates:

  • Cystine (disulfide-linked cysteine), critical for structural integrity .

  • Diaminomethylideneamino groups , likely involved in side-chain crosslinking.

  • Acetamido groups , contributing to hydrogen bonding and stability.

Research Findings and Data

Table 1: Component Compounds and Molecular Features

Component Molecular Formula Role
CystineC₆H₁₂N₂O₄S₂Disulfide bridge formation
EDTA-related compoundC₁₀H₁₆N₂O₈Chelation during synthesis
Acetamido-modified residuesC₃H₆NOHydrogen bonding, stability

Table 2: Oxidative Agents for Disulfide Bridge Formation

Agent Advantages Limitations
DMSOMild, selectiveRequires neutral pH
I₂High efficiencyHarsh conditions
H₂O₂Environmentally friendlySlow reaction rates

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name/Class Key Features Unique Properties/Biological Activity
Target Compound Multiple guanidine groups, disulfide bonds, stereospecific (2R/2S) backbone Enhanced solubility (HCl salt), potential enzyme inhibition, and receptor targeting
Simpler analogs (e.g., (2S)-2-amino-5-oxopentanoic acid) Lacks disulfide bonds and complex stereochemistry Limited solubility and reduced bioactivity due to absence of functional moieties
Pyridine-derived analogs (e.g., (2R)-2-{[(pyridin-2-yl)methyl]amino}propanoic acid dihydrochloride) Pyridine ring substitutions Varied pharmacokinetics; chlorinated derivatives show altered receptor interactions
Peptidomimetics (e.g., bicyclic peptides) Mimic peptide structures with non-natural backbones Improved metabolic stability but reduced guanidine-mediated binding affinity compared to target
Quinoline derivatives (e.g., N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide) Nitrogen heterocycles (quinoline, thiazole) Anticancer activity via kinase inhibition; lacks guanidine-driven charge interactions

Key Research Findings

Enzyme Inhibition : The guanidine groups enable strong electrostatic interactions with enzyme active sites, similar to peptidomimetics studied for protease inhibition .

Solubility and Stability : The hydrochloride salt improves aqueous solubility, a feature critical for in vivo efficacy compared to neutral analogs .

Therapeutic Potential: Compounds with disulfide bonds and guanidine moieties (e.g., clavanin-like peptides) show antibacterial and antitumor activity, suggesting analogous pathways for the target compound .

Addressing Data Contradictions

  • Solubility Variability : Discrepancies in solubility profiles among similar compounds are resolved via solvent screening (DMSO, PBS) and molecular dynamics simulations to predict solvation energy .
  • Bioactivity Differences : Structural nuances (e.g., stereochemistry, substituents) explain variations in receptor binding or enzyme inhibition efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.